

# The Discovery and Development of AZD0780: A Novel Oral PCSK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

**AZD0780** is a first-in-class, orally bioavailable small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) developed by AstraZeneca for the treatment of dyslipidemia. Unlike monoclonal antibody inhibitors that block the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), **AZD0780** employs a novel mechanism of action. It binds to a distinct pocket on the C-terminal domain of PCSK9, stabilizing the protein and preventing the lysosomal degradation of the LDLR. This results in increased LDLR recycling to the hepatocyte surface, enhanced LDL-cholesterol (LDL-C) clearance from the circulation, and consequently, a significant reduction in plasma LDL-C levels. Preclinical and clinical studies have demonstrated the potent LDL-C lowering efficacy and a favorable safety profile of **AZD0780**, positioning it as a promising oral therapeutic option for patients with hypercholesterolemia who are unable to reach their treatment goals with statins alone.

# Introduction: The Unmet Need in Hypercholesterolemia Management

Elevated LDL-C is a major risk factor for atherosclerotic cardiovascular disease (ASCVD), a leading cause of morbidity and mortality worldwide. While statins are the cornerstone of lipid-lowering therapy, a significant proportion of high-risk patients fail to achieve their guideline-recommended LDL-C goals. The discovery of PCSK9 as a key regulator of LDLR metabolism



has revolutionized the management of hypercholesterolemia. Injectable monoclonal antibodies targeting PCSK9 have shown remarkable efficacy in reducing LDL-C and cardiovascular events. However, the need for parenteral administration and the associated costs have limited their widespread use. The development of an effective and safe oral PCSK9 inhibitor has therefore been a major objective in cardiovascular drug discovery.

## The Discovery of AZD0780

The journey to discover **AZD0780** began with the identification of a novel, druggable binding pocket on the C-terminal domain (CTD) of PCSK9.[1] This was a departure from the prevailing strategy of targeting the PCSK9-LDLR protein-protein interaction. Through fragment-based screening, a hit compound was identified that bound to this previously unexplored pocket.[2] An extensive lead optimization program was then undertaken to enhance the potency, selectivity, and pharmacokinetic properties of the initial hit, culminating in the selection of **AZD0780** as a clinical candidate.[2]

#### **Mechanism of Action**

**AZD0780** does not inhibit the binding of PCSK9 to the LDLR.[2] Instead, it binds to the C-terminal domain of PCSK9 with high affinity.[2] This binding stabilizes the PCSK9-LDLR complex at the acidic pH of the endosome, which in turn inhibits the trafficking of the complex to the lysosome for degradation.[2] By preventing the PCSK9-mediated degradation of the LDLR, **AZD0780** promotes the recycling of the receptor back to the cell surface, leading to increased LDL-C uptake by hepatocytes.[2]

Figure 1: Mechanism of action of AZD0780.

# Preclinical Development In Vitro Studies

The preclinical evaluation of **AZD0780** demonstrated its potent and selective activity.



| Parameter                            | Value                                                                           |
|--------------------------------------|---------------------------------------------------------------------------------|
| Binding Affinity (Kd) to human PCSK9 | 2.3 nM[2]                                                                       |
| Cellular Activity                    | Increased LDL-C uptake in HepG2 cells incubated with recombinant human PCSK9[2] |
| Human Microsomal Clearance           | 1.3 μL/min/μg[2]                                                                |
| Plasma Protein Binding (Human)       | 26%[2]                                                                          |
| Plasma Protein Binding (Mouse)       | 25%[2]                                                                          |

Table 1: In Vitro Profile of AZD0780

### **In Vivo Studies**

**AZD0780** was evaluated in a human PCSK9 knock-in hypercholesterolemic mouse model, which expresses human PCSK9 in the liver and exhibits a human-like hypercholesterolemia phenotype.

| Parameter                     | Value                                              |
|-------------------------------|----------------------------------------------------|
| Animal Model                  | Human PCSK9 knock-in hypercholesterolemic mouse[2] |
| Dosing                        | 15 mg/kg, twice-daily (oral)[2]                    |
| Outcome                       | Decreased plasma LDL-C levels[2]                   |
| Oral Bioavailability (Mouse)  | 63.5%[2]                                           |
| Oral Half-life (Mouse)        | 2.9 hours[2]                                       |
| Intravenous Half-life (Mouse) | 2.6 hours[2]                                       |

Table 2: In Vivo Preclinical Data for AZD0780

## **Clinical Development**

AZD0780 has progressed through Phase I and Phase IIb clinical trials, with promising results.



## Phase I Clinical Trial (NCT05384262)

A randomized, single-blind, placebo-controlled, single and multiple ascending dose study was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **AZD0780** in healthy subjects with or without elevated LDL-C.

| Parameter                                        | Result                                                                                                       | Citation |  |
|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------|----------|--|
| LDL-C Reduction<br>(Monotherapy)                 | 30 mg and 60 mg doses<br>reduced LDL-C by 30% and<br>38% from baseline,<br>respectively.                     | [3]      |  |
| LDL-C Reduction (Combination with Rosuvastatin)  | 30 mg AZD0780 on top of 20 mg rosuvastatin reduced LDL-C by 52%, for a total reduction of 78% from baseline. | [3]      |  |
| Safety and Tolerability                          | Generally safe and well-<br>tolerated with no serious<br>adverse events reported.                            | [3]      |  |
| Food Effect dosing flexibility with regard food. |                                                                                                              | [3]      |  |

Table 3: Key Findings from the Phase I Clinical Trial of AZD0780

## Phase IIb PURSUIT Clinical Trial (NCT6173570)

The PURSUIT trial was a randomized, double-blind, placebo-controlled, multicenter study that evaluated the efficacy and safety of different doses of **AZD0780** in patients with hypercholesterolemia on background moderate-to-high-intensity statin therapy.



| Paramete<br>r                                                     | Placebo | AZD0780<br>1 mg       | AZD0780<br>3 mg                          | AZD0780<br>10 mg | AZD0780<br>30 mg | Citation |
|-------------------------------------------------------------------|---------|-----------------------|------------------------------------------|------------------|------------------|----------|
| Number of Patients                                                | ~85     | ~85                   | ~85                                      | ~85              | ~85              | [4]      |
| Primary Endpoint: Placebo- Corrected % Change in LDL-C at Week 12 | -       | -35.3%                | -37.9%                                   | -45.2%           | -50.7%           | [4]      |
| % of Patients Achieving LDL-C <70 mg/dL                           | 13%     | N/A                   | N/A                                      | N/A              | 84%              | [5]      |
| Adverse<br>Events                                                 | 32.6%   | \multicolum<br>n{4}{c | }{38.2%<br>(total<br>AZD0780<br>groups)} | [4]              |                  |          |

Table 4: Efficacy and Safety Results from the PURSUIT Phase IIb Trial

## **Experimental Protocols**

Detailed experimental protocols for the discovery and development of a novel compound like **AZD0780** are often proprietary. However, based on the published data, the following sections outline the likely methodologies employed.

## **PCSK9 Binding Affinity Assay**

A surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assay would likely be used to determine the binding affinity (Kd) of **AZD0780** to recombinant human PCSK9.





Click to download full resolution via product page

Figure 2: Generalized workflow for an SPR-based binding assay.

#### General Protocol:

- Recombinant human PCSK9 is immobilized on a sensor chip.
- A series of AZD0780 solutions of varying concentrations are flowed over the chip.
- The association and dissociation of AZD0780 to PCSK9 is monitored in real-time.
- The resulting sensorgrams are fitted to a binding model to calculate the equilibrium dissociation constant (Kd).

## **HepG2 Cell-Based LDL-C Uptake Assay**

This assay is crucial for determining the functional activity of a PCSK9 inhibitor in a cellular context.





Click to download full resolution via product page

Figure 3: Generalized workflow for a HepG2 LDL-C uptake assay.

#### General Protocol:

- Human hepatoma (HepG2) cells are cultured in a multi-well plate.
- Cells are incubated with recombinant human PCSK9 in the presence or absence of varying concentrations of AZD0780.
- Fluorescently labeled LDL-C is added to the culture medium.
- After an incubation period, the cells are washed to remove extracellular LDL-C.



 Intracellular fluorescence is quantified as a measure of LDL-C uptake. An increase in fluorescence in the presence of AZD0780 indicates inhibition of PCSK9 activity.

## **Human PCSK9 Knock-in Mouse Model Study**

This in vivo model is essential for evaluating the efficacy and pharmacokinetics of a human PCSK9-specific inhibitor.

#### General Protocol:

- Human PCSK9 knock-in mice are acclimated and randomized into treatment and vehicle control groups.
- AZD0780 is administered orally at a specified dose and frequency.
- Blood samples are collected at various time points.
- Plasma is analyzed for LDL-C levels and AZD0780 concentrations to determine the pharmacodynamic effect and pharmacokinetic profile.

## **Conclusion and Future Directions**

AZD0780 has emerged as a promising oral PCSK9 inhibitor with a novel mechanism of action and a strong preclinical and clinical data package. The significant LDL-C reduction observed in the Phase IIb PURSUIT trial, coupled with a favorable safety profile, supports its continued development. As an oral agent, AZD0780 has the potential to overcome the limitations of injectable PCSK9 inhibitors and provide a more convenient and accessible treatment option for a broader population of patients with hypercholesterolemia. The ongoing and planned Phase III studies will be crucial in establishing the long-term efficacy, safety, and cardiovascular benefits of AZD0780, with the ultimate goal of addressing the significant unmet medical need in the management of dyslipidemia and the prevention of ASCVD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of AZD0780 in Healthy Subjects [astrazenecaclinicaltrials.com]
- 2. benchchem.com [benchchem.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. A Study to Assess the Efficacy, Safety and Tolerability of Different Doses of AZD0780 in Patients with Dyslipidemia [astrazenecaclinicaltrials.com]
- 5. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- To cite this document: BenchChem. [The Discovery and Development of AZD0780: A Novel Oral PCSK9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616349#investigating-the-discovery-and-development-of-azd0780]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





